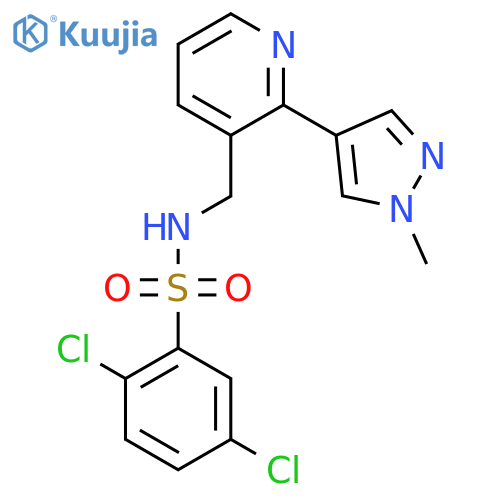

Cas no 2034310-36-4 (2,5-dichloro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide)

2,5-dichloro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2,5-dichloro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide

- F6561-6829

- AKOS026704743

- 2034310-36-4

- 2,5-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide

- 2,5-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

- 2,5-dichloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide

-

- インチ: 1S/C16H14Cl2N4O2S/c1-22-10-12(8-20-22)16-11(3-2-6-19-16)9-21-25(23,24)15-7-13(17)4-5-14(15)18/h2-8,10,21H,9H2,1H3

- InChIKey: QOEGOZYTAOFVLZ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1S(NCC1=CC=CN=C1C1C=NN(C)C=1)(=O)=O)Cl

計算された属性

- せいみつぶんしりょう: 396.0214523g/mol

- どういたいしつりょう: 396.0214523g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 545

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 85.3Ų

2,5-dichloro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6561-6829-5μmol |

2,5-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |

2034310-36-4 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6561-6829-2mg |

2,5-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |

2034310-36-4 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6561-6829-20μmol |

2,5-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |

2034310-36-4 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6561-6829-25mg |

2,5-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |

2034310-36-4 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6561-6829-75mg |

2,5-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |

2034310-36-4 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6561-6829-15mg |

2,5-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |

2034310-36-4 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6561-6829-3mg |

2,5-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |

2034310-36-4 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6561-6829-5mg |

2,5-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |

2034310-36-4 | 5mg |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6561-6829-10μmol |

2,5-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |

2034310-36-4 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6561-6829-20mg |

2,5-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |

2034310-36-4 | 20mg |

$99.0 | 2023-09-08 |

2,5-dichloro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide 関連文献

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

2,5-dichloro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamideに関する追加情報

Introduction to 2,5-dichloro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide (CAS No. 2034310-36-4)

2,5-dichloro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2034310-36-4, represents a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of 2,5-dichloro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide is characterized by a benzene ring substituted with two chlorine atoms at the 2 and 5 positions. The nitrogen-rich heterocyclic system, comprising a pyridine ring and a methyl-substituted 1-methylpyrazole moiety, contributes to its unique chemical and biological properties. The presence of a sulfonamide group further enhances its potential as a pharmacophore, enabling interactions with various biological targets.

In recent years, the development of novel sulfonamide derivatives has been a focal point in drug discovery due to their broad spectrum of biological activities. The sulfonamide functional group is known for its ability to modulate enzyme activity and receptor binding, making it a versatile scaffold for designing small-molecule drugs. The specific substitution pattern in 2,5-dichloro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide suggests that it may interact with multiple targets, potentially leading to multifunctional therapeutic effects.

One of the most compelling aspects of this compound is its potential in oncology research. Sulfonamide derivatives have shown promise in inhibiting kinases and other enzymes involved in cancer cell proliferation. The pyrazole and pyridine moieties in 2,5-dichloro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide are particularly relevant here, as they can mimic natural substrates and disrupt signaling pathways critical for tumor growth. Preliminary studies have indicated that this compound may exhibit inhibitory effects on certain tyrosine kinases, which are often overexpressed in various cancers.

Furthermore, the chlorine substituents at the 2 and 5 positions of the benzene ring likely contribute to the compound's hydrophobicity and binding affinity. This structural feature is crucial for ensuring proper interaction with biological targets such as proteins and enzymes. The hydrophobicity also aids in membrane permeability, which is essential for drug delivery systems designed to target specific tissues or organs.

The role of heterocyclic compounds like pyrazole and pyridine in medicinal chemistry cannot be overstated. These nitrogen-containing rings are integral to many biologically active molecules due to their ability to form hydrogen bonds and participate in π-stacking interactions. In 2,5-dichloro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide, the 1-methylpyrazole moiety provides a flexible yet stable scaffold that can adapt to various binding environments. This adaptability is key to developing drugs that can effectively interact with diverse biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of such compounds with high accuracy. Molecular docking studies have been instrumental in understanding how 2,5-dichloro-N-{2-(1-methyl-1H-pyrazol-4-ylyl)pyridin}-3 - ylmethyl]benzene - 1 - sulfonamide interacts with potential targets like kinases and transcription factors. These studies have provided valuable insights into optimizing the compound's structure for enhanced potency and selectivity.

In addition to its potential applications in oncology, 2,5-dichloro-N-{2-(1-methyl - 1H - pyrazol - 4 - yl ) pyridin - 3 - ylmethyl } benzene - 1 - sulfonamide has shown promise in other therapeutic areas such as anti-inflammatory and antimicrobial research. Sulfonamides are well-known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The unique structural features of this compound may extend its antimicrobial spectrum beyond traditional sulfonamides.

The synthesis of 2,5-dichloro-N-{2-(1-methyl - 1H - pyrazol - 4 - yl ) pyridin - 3 - ylmethyl } benzene - 1 - sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic system efficiently. These methods not only improve synthetic efficiency but also allow for easier modifications of the molecular structure for further optimization.

The pharmacokinetic properties of this compound are also under investigation. Understanding how 2,5-dichloro-N-{2-(1-methyl - 1H-pyrazol - 4-ylyl)pyridin}-3-ylmethyl]benzene - 1-sulfonamide behaves in vivo is crucial for determining its potential as a drug candidate. Studies on its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADET) profiles will provide essential data for assessing its safety and efficacy before moving into clinical trials.

One notable aspect of modern drug discovery is the integration of machine learning algorithms into the design process. These algorithms can analyze vast datasets to identify promising candidates based on structural features alone. By leveraging artificial intelligence (AI), researchers can accelerate the discovery pipeline significantly. For compounds like 2,5-dichloro-N-{2-(1-methyl - 1H-pyrazol - 4-ylyl)pyridin}-3-ylmethyll benzene]-sulfonamide, AI-driven virtual screening has already identified several analogs with enhanced biological activity.

The future directions for research on CAS No2034310–36–4 include exploring its mechanism of action in greater detail through biochemical assays and animal models. Additionally, investigating its potential as an inhibitor or modulator of other disease-related pathways could open up new therapeutic possibilities. Collaborative efforts between academia and industry are essential for translating these findings into tangible medical benefits.

2034310-36-4 (2,5-dichloro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide) 関連製品

- 35065-12-4(3-(4'-Hydroxy)phenoxybenzoic Acid)

- 1805262-76-3(5-Chloro-3-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine)

- 2138158-54-8(3-(5-Formylthiophen-2-yl)furan-2-sulfonamide)

- 946212-37-9(2,5-difluoro-N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide)

- 45885-91-4(3-Bromobenzo[b]thiophen-6-amine)

- 2248268-59-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(ethylsulfanyl)cyclopropane-1-carboxylate)

- 1314967-02-6((2-Isopropoxyphenyl)(methyl)sulfane)

- 2171757-87-0(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpiperidine-3-carboxylic acid)

- 2940945-47-9(Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate)

- 1603098-65-2(5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione)